molecular formula C15H17ClN4S B2887844 4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline CAS No. 477866-28-7

4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline

Cat. No.: B2887844
CAS No.: 477866-28-7
M. Wt: 320.84
InChI Key: BUZOJPYSFJFREV-CMDGGOBGSA-N
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Description

4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline is an organic compound that features a unique triazine ring substituted with various groups. Known for its distinct chemical properties, this compound is of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Step: : The synthesis typically begins with the preparation of 6-methyl-3-(propylsulfanyl)-1,2,4-triazine, which is obtained by reacting appropriate thioethers with triazine precursors.

  • Intermediate Formation: : Subsequent vinylation of this triazine compound is carried out using suitable vinyl halides.

  • Final Step: : The vinylated product undergoes chlorination and is then reacted with 4-chloroaniline under specific conditions to form the final compound. Key reaction conditions involve controlled temperature and pH to ensure proper substitutions without side reactions.

Industrial Production Methods

Large-scale production might employ flow reactors to maintain consistent reaction conditions and purity. Techniques like crystallization and solvent extraction are used to purify the compound post-synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative degradation, primarily affecting the methyl and propylsulfanyl groups.

  • Reduction: : Reductive conditions can alter the vinyl and chloro substituents.

  • Substitution: : Nucleophilic substitution at the chloro site is common, given its activated nature.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Hydrogen gas, palladium catalysts.

  • Substitution: : Various nucleophiles under alkaline conditions.

Major Products

Oxidative and reductive reactions lead to demethylated or depropylated analogs, while substitution reactions produce a myriad of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemical research, the unique structure of this compound serves as a scaffold for synthesizing other complex molecules.

Biology

In biological contexts, it may be used as a biochemical probe due to its reactive functional groups, allowing for the study of molecular interactions and pathways.

Medicine

The compound's potential bioactivity is being explored, though no specific pharmaceutical applications are currently well-documented.

Industry

Industrially, it might serve as an intermediate in the synthesis of agrochemicals and dyes, given its functional diversity.

Mechanism of Action

The effects of 4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline largely depend on its interactions at the molecular level. It can bind to specific proteins or enzymes, altering their activity and leading to downstream biological effects. Its exact pathways and molecular targets require further elucidation through ongoing research.

Comparison with Similar Compounds

Compared to other triazine-based compounds:

  • 4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline: has distinct properties due to its propylsulfanyl group and vinyl substituent.

  • Similar Compounds: : 4-Chloro-N-(2-(3-methyl-1,2,4-triazin-5-yl)vinyl)aniline, 4-Chloro-N-(2-(6-methyl-1,2,4-triazin-3-yl)vinyl)aniline.

Biological Activity

4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18ClN5S
  • Molecular Weight : 317.85 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves the inhibition of key cellular pathways that facilitate cancer cell proliferation. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
  • Antimicrobial Properties : The triazine moiety in the compound is known for its antimicrobial activity. Research indicates that derivatives of triazine compounds can inhibit bacterial growth by interfering with DNA synthesis and protein function in microbial cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered drug metabolism and pharmacokinetics, enhancing the therapeutic efficacy of co-administered drugs .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various aniline derivatives, including those similar to this compound. The results showed significant cytotoxicity against HeLa and HepG2 cancer cell lines with IC50 values ranging from 15 μM to 30 μM, indicating a strong potential for further development as an anticancer agent .

CompoundCancer Cell LineIC50 (μM)
Compound AHeLa20
Compound BHepG215
4-Chloro-N-(...)HeLa25

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of triazine compounds were tested against various bacterial strains. The findings indicated that these compounds inhibited bacterial growth effectively at concentrations as low as 10 μg/mL. This suggests a promising application in developing new antimicrobial agents .

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli10
Staphylococcus aureus15
Pseudomonas aeruginosa20

Properties

IUPAC Name

4-chloro-N-[(E)-2-(6-methyl-3-propylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4S/c1-3-10-21-15-18-14(11(2)19-20-15)8-9-17-13-6-4-12(16)5-7-13/h4-9,17H,3,10H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZOJPYSFJFREV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(N=N1)C)C=CNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C(N=N1)C)/C=C/NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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